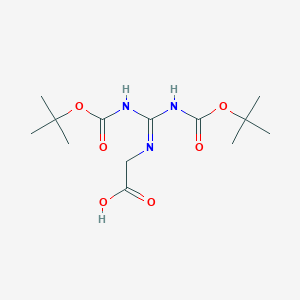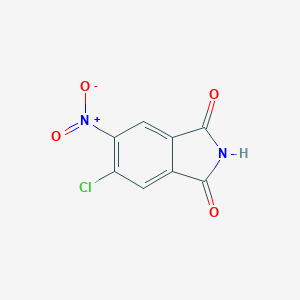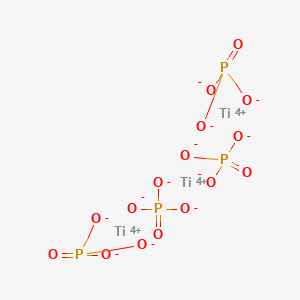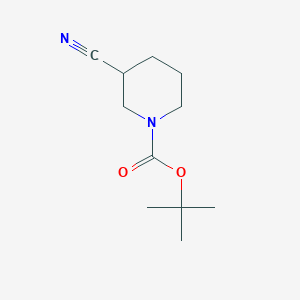
1-N-Boc-3-cyanopiperidine
Vue d'ensemble
Description
1-N-Boc-3-cyanopiperidine is an intermediate used to prepare inhibitors of aurora kinases based on the imidazo-[1,2-a]-Pyrazine core . It is a biochemical used for proteomics research .
Synthesis Analysis
While specific synthesis methods for 1-N-Boc-3-cyanopiperidine were not found, related compounds such as 1-N-BOC-3-hydroxypyrrolidine have been synthesized using a novel process involving epoxy chloropropane as the raw material .Molecular Structure Analysis
The molecular formula of 1-N-Boc-3-cyanopiperidine is C11H18N2O2 . The molecular weight is 210.28 .Physical And Chemical Properties Analysis
1-N-Boc-3-cyanopiperidine is a solid at room temperature . It has a molecular weight of 210.28 . The compound should be stored sealed and dry at 2-8°C .Applications De Recherche Scientifique
Synthesis and Chemical Properties
1-N-Boc-3-cyanopiperidine serves as a key building block in the synthesis of diverse chemical compounds. Its applications include:
- Synthesis of Triazolyl-Substituted 3-Aminopiperidines : It is used in the synthesis of new scaffolds for combinatorial chemistry, particularly in the preparation of orthogonally N-protected (Boc and Cbz) 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines (Schramm et al., 2010).
- Stereochemical Course in Reductive Spiroannulations : The compound has been studied for its stereochemical outcomes in spiroannulations of N-protected 2-lithiopiperidines, showing significant stereoselectivity in certain conditions (Wolckenhauer & Rychnovsky, 2005).
- As a Versatile Building Block : Orthogonally N-protected 3,4-aziridinopiperidine, derived from 1-N-Boc-3-cyanopiperidine, is used for the synthesis of 4-substituted 3-aminopiperidines with potential biological activity (Schramm et al., 2009).
Pharmaceutical Research
1-N-Boc-3-cyanopiperidine is also instrumental in pharmaceutical research:
- Palladium-Catalyzed β-Selective C(sp3)-H Arylation : This process is used to synthesize 3-arylpiperidines, crucial in pharmaceutical research, with good to excellent selectivity and yield (Millet & Baudoin, 2015).
- Enantioselective Deprotonation Studies : Investigated in the context of asymmetric deprotonation, which is relevant in the synthesis of chiral molecules for pharmaceutical applications (Bailey et al., 2002).
Biocatalysis in Drug Synthesis
The compound plays a role in biocatalytic processes relevant to drug synthesis:
- Biocatalytic Process for (S)-N-Boc-3-hydroxypiperidine Synthesis : Used in the production of ibrutinib, an anticancer drug, demonstrating high efficiency and potential for industrial application (Chen et al., 2017).
- Efficient Bioreductive Production : Involved in the production of (R)-N-Boc-3-hydroxypiperidine, showing potential for industrial-scale production of this chiral compound (Chen et al., 2017).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl 3-cyanopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13/h9H,4-6,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFZTXGFHKPSFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373535 | |
| Record name | 1-N-Boc-3-cyanopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-Boc-3-cyanopiperidine | |
CAS RN |
91419-53-3 | |
| Record name | 1-N-Boc-3-cyanopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-cyanopiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


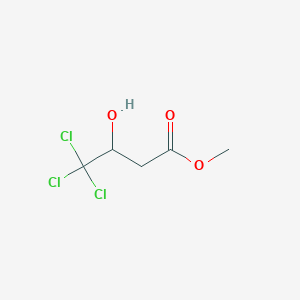
![6,8-Difluoro-4-pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B105603.png)

![Trisodium 8-[[3-[(3-aminobenzoyl)amino]-4-methylbenzoyl]amino]naphthalene-1,3,5-trisulphonate](/img/structure/B105605.png)


